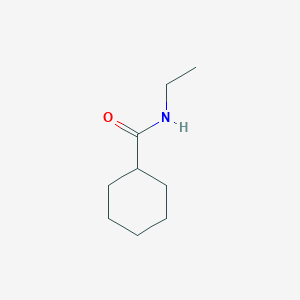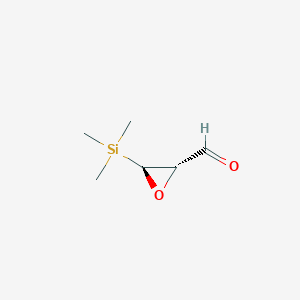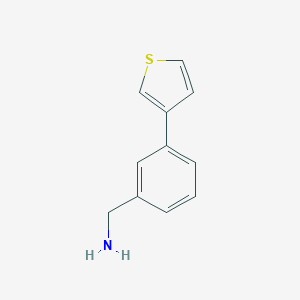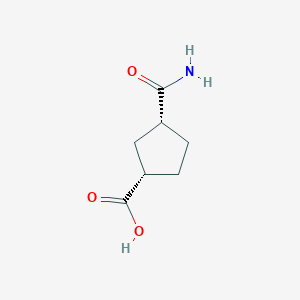
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid, also known as 3-Carboxy-1-methylpyrrolidin-2-one, is a cyclic amino acid commonly used in the field of medicinal chemistry. It is a chiral molecule that exists in two enantiomeric forms, with only the (1S,3R) form being biologically active. This amino acid is known for its ability to mimic the structure of natural amino acids, making it a useful tool in drug design and development.
Mecanismo De Acción
The mechanism of action of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that breaks down incretin hormones, which play a key role in regulating blood glucose levels. By inhibiting DPP-IV, (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid can increase the levels of incretin hormones in the body, leading to improved glucose regulation.
Efectos Bioquímicos Y Fisiológicos
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to increase insulin secretion, improve glucose tolerance, and reduce blood glucose levels in animal models. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid in lab experiments is its ability to mimic the structure of natural amino acids. This makes it a useful tool in drug design and development, as it can be used to create peptidomimetics that target specific proteins or enzymes in the body. However, one limitation of using (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid is its cost. It is a relatively expensive compound, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid. One area of research is the development of new peptidomimetics for the treatment of diseases such as diabetes and cancer. Another area of research is the study of the anti-inflammatory effects of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid, and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, further studies are needed to fully understand the mechanism of action of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid, and its potential use in other areas of medicine.
Métodos De Síntesis
The synthesis of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid can be achieved through several methods. One of the most common methods involves the reaction of L-proline with methyl isocyanate, followed by acid hydrolysis to yield the desired product. Another method involves the reaction of L-proline with phosgene, followed by treatment with ammonia to yield the desired product.
Aplicaciones Científicas De Investigación
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid has been extensively studied for its potential use in drug design and development. It has been shown to be a useful tool in the synthesis of peptidomimetics, which are compounds that mimic the structure of peptides. Peptidomimetics have a wide range of applications in the field of drug design, as they can be used to target specific proteins or enzymes in the body.
Propiedades
IUPAC Name |
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H2,8,9)(H,10,11)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLHYSHCVKOWSD-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


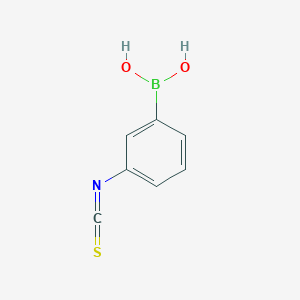
![(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B139287.png)
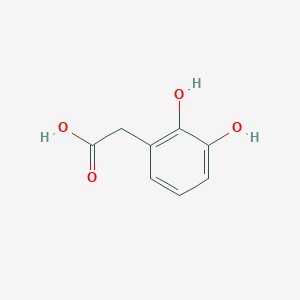
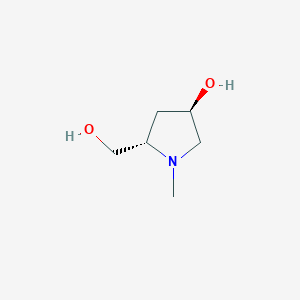
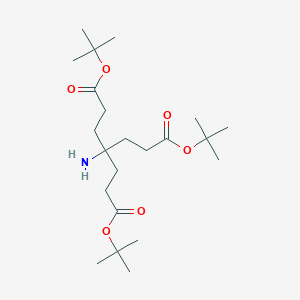
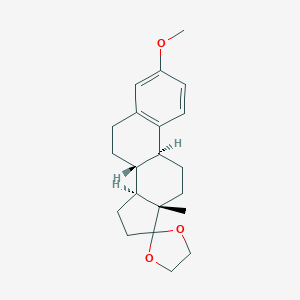
![Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B139298.png)
![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)


